1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride
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Overview
Description
1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group attached to a dimethylhydrazinium ion. Its molecular formula is C9H14Cl2N2, and it is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride typically involves the reaction of 2-chlorobenzyl chloride with 1,1-dimethylhydrazine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of dimethylhydrazine derivatives.
Substitution: Formation of substituted hydrazinium salts.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activities. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
- **1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
- **2-(2-Chlorophenyl)-1H-imidazol-4-yl}methanol
- **1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl}methanol
Comparison: 1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride is unique due to its specific hydrazinium structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits different chemical behavior in oxidation and reduction reactions, and its applications in scientific research are more diverse. The presence of the dimethylhydrazinium ion also enhances its solubility and stability in various solvents, making it a versatile reagent in chemical synthesis.
Properties
CAS No. |
13680-56-3 |
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Molecular Formula |
C9H14Cl2N2 |
Molecular Weight |
221.12 g/mol |
IUPAC Name |
amino-[(2-chlorophenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C9H14ClN2.ClH/c1-12(2,11)7-8-5-3-4-6-9(8)10;/h3-6H,7,11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ZVODJAOAGAFXOM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1Cl)N.[Cl-] |
Origin of Product |
United States |
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